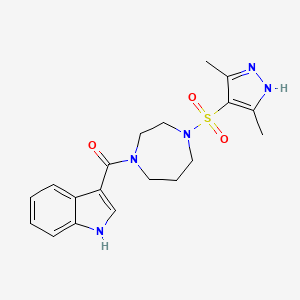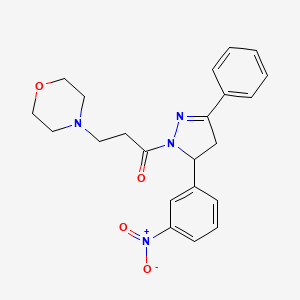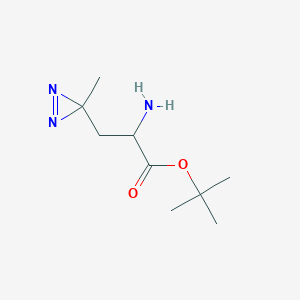![molecular formula C9H13NO B2389816 10-Azadispiro[2.1.35.23]decan-9-one CAS No. 2172600-71-2](/img/structure/B2389816.png)
10-Azadispiro[2.1.35.23]decan-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro compounds are a class of organic compounds that have two or more rings that intersect at only one atom, which is called the spiro atom, usually a quaternary carbon. The prefix “aza-” indicates the presence of nitrogen in the ring. The numbers in the brackets following “spiro” in the name of the compound represent the number of atoms in each ring separated by the spiro atom .
Molecular Structure Analysis
The molecular structure of “10-Azadispiro[2.1.35.23]decan-9-one” would be expected to contain two or more cyclic structures intersecting at a single atom. The presence of “one” at the end of the name suggests the presence of a carbonyl group (C=O) in the molecule .Chemical Reactions Analysis
The reactivity of “10-Azadispiro[2.1.35.23]decan-9-one” would be expected to be influenced by the presence of the carbonyl group and the nitrogen in the ring. The carbonyl group is a common site of reactivity in organic compounds, and can undergo a variety of reactions including nucleophilic addition and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of “10-Azadispiro[2.1.35.23]decan-9-one” would be expected to be influenced by its molecular structure. For example, the presence of a carbonyl group could increase its polarity, potentially affecting its solubility in various solvents .Wissenschaftliche Forschungsanwendungen
Chemical Space of DNA-Encoded Libraries
Recent advancements in DNA-encoded chemical libraries (DECLs) have shown potential in drug development, with a focus on the screening of encoded libraries to complement traditional hit discovery approaches. The reported structures emerging from DECL research demonstrate the technology's capability to generate hits suitable for lead development, highlighting the combinatorial nature of these libraries and the significance of library design parameters in pharmaceutical research (Franzini & Randolph, 2016).
Azines: Structure, Synthesis, and Application
The review on azines provides a comprehensive overview of the chemistry of 2,3-diaza-1,3-butadienes, discussing their synthesis, properties, applications, and organometallic chemistry. This highlights the broad chemical aspects and relevance of azine derivatives in various scientific fields, potentially offering parallels to the research and applications of 10-Azadispiro[2.1.35.23]decan-9-one in terms of chemical behavior and utility (Safari & Gandomi-Ravandi, 2014).
Decavanadate and Oxovanadates: Biological Activities
Decavanadate (V10O286-) and oxovanadates are explored for their many biological activities, impacting proteins, lipid structures, cellular functions, and demonstrating effects on oxidative stress processes and other biological properties. This review could offer insights into the bioactivity of complex chemical structures, possibly paralleling the research interest in 10-Azadispiro[2.1.35.23]decan-9-one by examining the impact of specific chemical configurations on biological systems (Aureliano & Crans, 2009).
Electrospun Nanofibres in Agriculture and Food Industry
The use of electrospun nanofibres in agriculture and the food industry is reviewed, covering applications in plant protection, encapsulation of biocontrol agents, and food packaging materials. This research area may share technological and application-based parallels with potential uses of 10-Azadispiro[2.1.35.23]decan-9-one in material science or as part of composite materials for agricultural or food industry applications (Noruzi, 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
10-azadispiro[2.1.35.23]decan-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c11-7-8(2-1-3-8)6-9(10-7)4-5-9/h1-6H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOAEGJEFXFIQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC3(CC3)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Azadispiro[2.1.35.23]decan-9-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(benzyloxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2389734.png)


![1-(3,4-dimethylphenyl)-6-((4-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2389737.png)
![1-[(2-methyl-1H-indol-4-yl)oxy]-3-morpholino-2-propanol](/img/structure/B2389739.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B2389743.png)

![(E)-4-(N,N-diallylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2389746.png)




